molecular formula C30H15Br3 B13096619 1,3,5-Tris((4-bromophenyl)ethynyl)benzene

1,3,5-Tris((4-bromophenyl)ethynyl)benzene

Cat. No.: B13096619
M. Wt: 615.1 g/mol
InChI Key: AOXXLKFHYKWRCD-UHFFFAOYSA-N
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Description

1,3,5-Tris((4-bromophenyl)ethynyl)benzene is a halogenated aromatic compound with the molecular formula C30H15Br3. It is known for its unique structure, which consists of a benzene ring substituted with three ethynyl groups, each attached to a 4-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris((4-bromophenyl)ethynyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-tribromobenzene with 4-bromophenylacetylene. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris((4-bromophenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Tris((4-bromophenyl)ethynyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris((4-bromophenyl)ethynyl)benzene primarily involves its ability to form extended conjugated systems through coupling reactions. The ethynyl groups facilitate the formation of π-conjugated systems, which are essential for the compound’s electronic properties. The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris((4-bromophenyl)ethynyl)benzene is unique due to its combination of bromophenyl and ethynyl groups, which provide both reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .

Properties

Molecular Formula

C30H15Br3

Molecular Weight

615.1 g/mol

IUPAC Name

1,3,5-tris[2-(4-bromophenyl)ethynyl]benzene

InChI

InChI=1S/C30H15Br3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H

InChI Key

AOXXLKFHYKWRCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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